
1-Bromo-2-nitro-4-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-2-nitro-4-(trifluoromethoxy)benzene (CAS: 95668-21-6) is a halogenated aromatic compound featuring bromine (Br), nitro (NO₂), and trifluoromethoxy (OCF₃) substituents at positions 1, 2, and 4, respectively. The nitro group is a strong electron-withdrawing moiety, while the trifluoromethoxy group combines moderate electron-withdrawing and steric effects. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions and functional group transformations .
Preparation Methods
The synthesis of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene typically involves the bromination of 2-nitro-4-(trifluoromethoxy)benzene. One common method includes the reaction of 2-nitro-4-(trifluoromethoxy)benzene with bromine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-2-nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by a different substituent through palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
Chemical Properties and Structure
1-Bromo-2-nitro-4-(trifluoromethoxy)benzene features a benzene ring substituted with a bromine atom, a nitro group, and a trifluoromethoxy group. Its molecular formula is CHBrFNO, and it has a molecular weight of 286.00 g/mol. The unique electronic properties imparted by the trifluoromethoxy group enhance its reactivity in various chemical reactions, making it a versatile compound in synthetic chemistry.
Scientific Research Applications
This compound finds applications across various fields:
Medicinal Chemistry
- Antimicrobial Agents : This compound has been studied for its potential as an antimicrobial agent against Mycobacterium tuberculosis. Its derivatives have shown activity against both replicating and non-replicating strains of the bacteria, suggesting a novel mechanism that could lead to shorter treatment cycles for tuberculosis .
- Drug Development : The compound serves as a precursor in the synthesis of more complex pharmaceuticals, including biphenyl analogues that exhibit enhanced potency against resistant bacterial strains .
Organic Synthesis
- Building Block for Complex Molecules : this compound is utilized in the synthesis of various organic compounds through cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of complex molecular architectures.
- Reactivity Studies : The compound's reactivity with nucleophiles and electrophiles provides insights into its behavior under different chemical environments, which is crucial for designing new synthetic pathways.
Material Science
- Optical Waveguide Materials : Due to its unique electronic properties, this compound can be explored for use in optical materials, potentially enhancing the performance of optical devices .
Case Studies
Several studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene depends on the specific application and the target molecule it interacts with. In general, the compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The nitro group can participate in redox reactions, influencing the electronic properties of the molecule and its reactivity. The trifluoromethoxy group imparts unique steric and electronic effects, affecting the compound’s overall behavior in chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The reactivity and applications of brominated trifluoromethoxybenzene derivatives depend critically on substituent positions and electronic properties:
- 1-Bromo-4-(trifluoromethoxy)benzene (CAS: Not provided): Substituents: Br (position 1), OCF₃ (position 4). Reactivity: Exhibits high reactivity in Pd-catalyzed direct arylations, achieving 95% yields in coupling with heteroarenes like thiophenes and imidazoles . Applications: Widely used in material science and drug discovery due to its para-substitution pattern, which minimizes steric hindrance .
- 1-Bromo-3-(trifluoromethoxy)benzene (CAS: Not provided): Substituents: Br (position 1), OCF₃ (position 3). Reactivity: Meta-substitution reduces electronic conjugation, leading to slightly lower yields (69–89%) in coupling reactions compared to the para-substituted analog . Applications: Useful in synthesizing sterically hindered intermediates for asymmetric catalysts .
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene (CAS: 261951-96-6):
Functional Group Comparisons
Nitro vs. Non-Nitro Derivatives:
1-Bromo-2-nitro-4-(trifluoromethoxy)benzene :
1-Bromo-4-(trifluoromethoxy)benzene :
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS: 105529-58-6):
Reactivity in Pd-Catalyzed Couplings
Comparative yields in Pd-catalyzed reactions highlight substituent effects:
Compound | Heteroarene Partner | Yield (%) | Reference |
---|---|---|---|
1-Bromo-4-(trifluoromethoxy)benzene | 2-Methylthiophene | 95 | |
1-Bromo-3-(trifluoromethoxy)benzene | 1,2-Dimethylimidazole | 89 | |
This compound | Not reported | – | – |
Biological Activity
1-Bromo-2-nitro-4-(trifluoromethoxy)benzene (CAS Number: 95668-21-6) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethoxy substituent on a benzene ring. These functional groups significantly influence the compound's reactivity and biological properties.
1. Antimicrobial Activity
Research has indicated that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, derivatives of nitro-substituted aromatic compounds have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. A study highlighted that nitroaromatic compounds can undergo bioreductive activation in susceptible strains of Mycobacterium tuberculosis, suggesting potential use in treating multidrug-resistant infections .
2. Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in several cancer cell lines. Preliminary findings suggest that it may induce apoptosis in specific cancer types, potentially through the generation of reactive oxygen species (ROS). In vitro assays demonstrated that related compounds can inhibit cell proliferation at micromolar concentrations .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with cellular metabolism and proliferation. For example, studies have shown that certain nitro compounds can interfere with DNA replication and repair mechanisms, leading to increased cell death in rapidly dividing cells .
Case Study 1: Antibacterial Efficacy
In a study investigating the antibacterial properties of halogenated nitrobenzenes, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound displayed significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics. The study concluded that the trifluoromethoxy group enhances the compound's lipophilicity, improving its membrane permeability and antibacterial activity .
Case Study 2: Anticancer Potential
Another research effort focused on evaluating the anticancer potential of various nitroaromatic compounds, including this compound, against human leukemia cell lines. The results indicated that this compound could reduce cell viability significantly, with IC50 values falling within the low micromolar range. Mechanistic studies suggested that apoptosis was mediated through mitochondrial pathways .
Table 1: Biological Activities of Related Compounds
Properties
IUPAC Name |
1-bromo-2-nitro-4-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWANFWEBHKYCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592994 | |
Record name | 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95668-21-6 | |
Record name | 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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